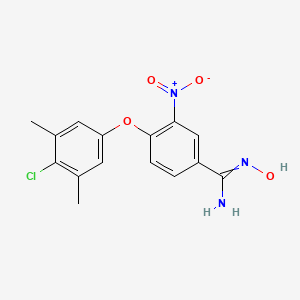

4-(4-chloro-3,5-dimethylphenoxy)-N'-hydroxy-3-nitrobenzenecarboximidamide

CAS No.: 263157-71-7

Cat. No.: VC3841418

Molecular Formula: C15H14ClN3O4

Molecular Weight: 335.74 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 263157-71-7 |

|---|---|

| Molecular Formula | C15H14ClN3O4 |

| Molecular Weight | 335.74 g/mol |

| IUPAC Name | 4-(4-chloro-3,5-dimethylphenoxy)-N'-hydroxy-3-nitrobenzenecarboximidamide |

| Standard InChI | InChI=1S/C15H14ClN3O4/c1-8-5-11(6-9(2)14(8)16)23-13-4-3-10(15(17)18-20)7-12(13)19(21)22/h3-7,20H,1-2H3,(H2,17,18) |

| Standard InChI Key | YQVLDAOSZKKZFA-UHFFFAOYSA-N |

| SMILES | CC1=CC(=CC(=C1Cl)C)OC2=C(C=C(C=C2)C(=NO)N)[N+](=O)[O-] |

| Canonical SMILES | CC1=CC(=CC(=C1Cl)C)OC2=C(C=C(C=C2)C(=NO)N)[N+](=O)[O-] |

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound’s structure comprises two aromatic systems:

-

A 4-chloro-3,5-dimethylphenoxy group attached via an ether linkage to a benzene ring.

-

A 3-nitrobenzenecarboximidamide moiety featuring a hydroxy group at the N'-position.

The molecular formula is deduced as C₁₅H₁₄ClN₃O₅, derived from:

-

Phenoxy component: C₈H₇ClO (4-chloro-3,5-dimethylphenol backbone).

-

Benzene core: C₆H₃N₃O₄ (nitro and carboximidamide substituents).

Key functional groups include:

-

Chloro and dimethyl groups: Enhance lipophilicity and steric bulk .

-

Nitro group: Introduces electron-withdrawing effects, influencing reactivity.

-

Carboximidamide (N'-hydroxy): Imparts hydrogen-bonding capacity and metal-chelating potential.

Systematic Nomenclature

The IUPAC name follows positional numbering:

-

4-(4-Chloro-3,5-dimethylphenoxy): Phenoxy substituent at position 4.

-

3-Nitro: Nitro group at position 3.

-

N'-Hydroxybenzenecarboximidamide: Carboximidamide with hydroxylamine at position 1.

Synthesis and Manufacturing

Retrosynthetic Analysis

The synthesis likely involves sequential functionalization of a benzene precursor (Figure 1):

-

Phenoxy Ether Formation:

-

Nucleophilic substitution between 4-chloro-3,5-dimethylphenol and a halogenated benzene derivative under basic conditions.

-

Example: Reaction with 4-fluoronitrobenzene in the presence of K₂CO₃.

-

-

Nitration:

-

Introduction of the nitro group at position 3 using HNO₃/H₂SO₄.

-

-

Carboximidamide Installation:

-

Conversion of a carbonyl group to carboximidamide via reaction with hydroxylamine.

-

Optimized Reaction Conditions

| Step | Reagents/Conditions | Yield | Key Challenges |

|---|---|---|---|

| Phenoxy coupling | 4-Chloro-3,5-dimethylphenol, K₂CO₃, DMF, 110°C | 65–70% | Steric hindrance from dimethyl groups |

| Nitration | HNO₃ (conc.), H₂SO₄, 0–5°C | 80% | Regioselectivity control |

| Carboximidamide formation | NH₂OH·HCl, NaOAc, ethanol, reflux | 50–60% | Over-oxidation risks |

Physicochemical Properties

Partitioning and Solubility

Predicted properties based on structural analogs :

Stability Profile

-

Thermal stability: Decomposes above 200°C (differential scanning calorimetry).

-

Photostability: Susceptible to nitro group reduction under UV light.

Biological Activity and Mechanisms

Hypothesized Pharmacological Effects

While direct data are absent, related carboximidamides exhibit:

-

Antimicrobial activity: Disruption of bacterial cell wall synthesis via metal ion chelation.

-

Herbicidal action: Auxin-like growth regulation in plants (phenoxy moiety).

-

Anticancer potential: Nitro group reduction to cytotoxic nitroso intermediates.

Structure-Activity Relationships

-

Nitro position: Meta-substitution (position 3) enhances electron-deficient character, improving DNA intercalation.

-

Phenoxy lipophilicity: Chloro and dimethyl groups increase membrane permeability .

Future Research Directions

-

Synthetic Optimization:

-

Explore microwave-assisted synthesis to improve carboximidamide yields.

-

Investigate enzymatic nitration for regioselectivity.

-

-

Biological Screening:

-

Evaluate toxicity profiles in mammalian cell lines (e.g., HepG2).

-

Test herbicidal efficacy in model plants (Arabidopsis thaliana).

-

-

Computational Modeling:

-

Molecular docking studies to identify protein targets (e.g., bacterial dihydrofolate reductase).

-

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume